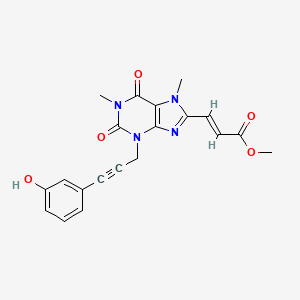
Mlkl-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mlkl-IN-6 is a mixed lineage kinase domain-like protein inhibitor. It specifically targets the mixed lineage kinase domain-like protein, effectively preventing its phosphorylation and oligomerization, which are critical steps in cell necrosis . This compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine.
Preparation Methods
The synthetic routes and reaction conditions for Mlkl-IN-6 involve several steps
Chemical Reactions Analysis
Mlkl-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mlkl-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biochemical pathways involving mixed lineage kinase domain-like protein.
Biology: It helps in understanding the role of mixed lineage kinase domain-like protein in cell necrosis and other cellular processes.
Medicine: This compound has potential therapeutic applications in diseases where cell necrosis plays a critical role, such as neurodegenerative diseases and inflammatory conditions
Mechanism of Action
Mlkl-IN-6 exerts its effects by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like protein. This inhibition prevents the protein from executing its role in cell necrosis, thereby protecting cells from necrotic death. The molecular targets of this compound include the mixed lineage kinase domain-like protein and its associated pathways .
Comparison with Similar Compounds
Mlkl-IN-6 is unique in its specific targeting of mixed lineage kinase domain-like protein. Similar compounds include:
NSA: A necroptosis inhibitor that also targets mixed lineage kinase domain-like protein but through a different mechanism.
TC13172: Another inhibitor that affects the activation of mixed lineage kinase domain-like protein.
Uracil-derivative compounds: These compounds also inhibit mixed lineage kinase domain-like protein but have different effects on its activation and function.
This compound stands out due to its specific inhibition of phosphorylation and oligomerization, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate |
InChI |
InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+ |
InChI Key |
PURCTTCEAJLVTC-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


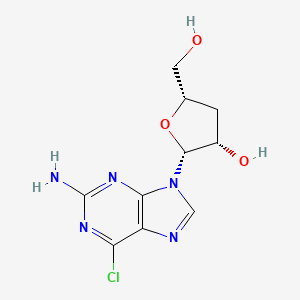
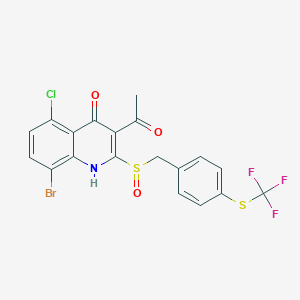
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
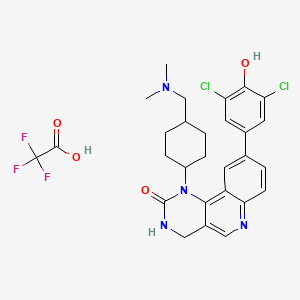
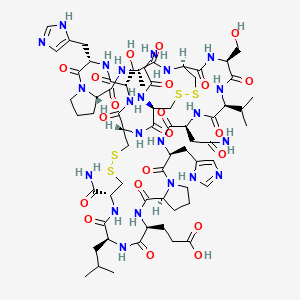
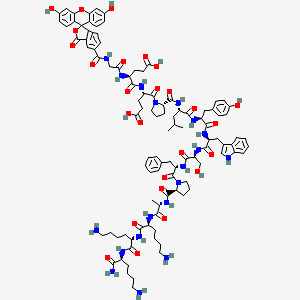
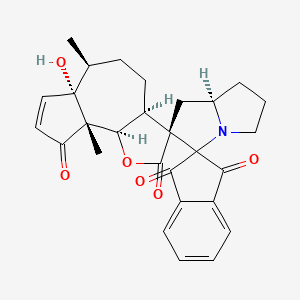
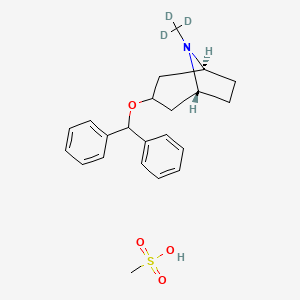

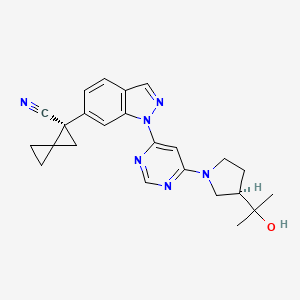
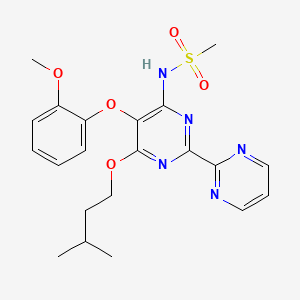
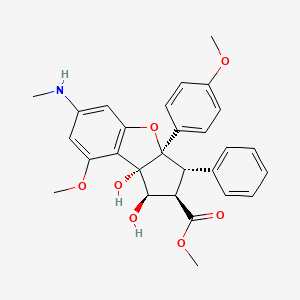
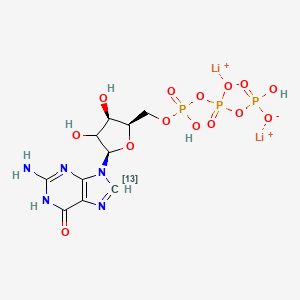
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
